N-(5-acetyl-4-methylthiazol-2-yl)-3-fluorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

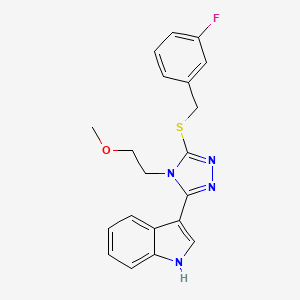

“N-(5-acetyl-4-methylthiazol-2-yl)-3-fluorobenzamide” is a derivative of N-(5-acetyl-4-methylthiazol-2-yl) Arylamide . These derivatives are multi-target-directed ligands and have been synthesized for their potential biological activities . They are considered drug-like molecules with a well-developed structure-activity relationship .

Synthesis Analysis

The synthesis of these derivatives has been reported in a study . A total of eight derivatives of N-(5-acetyl-4-methylthiazol-2-yl) Arylamide were synthesized . The products were obtained in good to excellent yield . All the synthesized compounds were further subjected to chemical characterization (NMR, FTIR and elemental analysis) .Molecular Structure Analysis

The molecular structure of these derivatives is well-developed . The structure-activity relationship of these molecules has been studied, which is crucial in drug design .Chemical Reactions Analysis

The synthesized compounds were tested for various biological activities, including antioxidant, antibacterial, antifungal, and α-glucosidase activities . The results were further supported by molecular docking studies .Physical And Chemical Properties Analysis

The physical and chemical properties of these derivatives were analyzed using NMR, FTIR, and elemental analysis . The chemical stability of the derivatives was also performed by density functional theory (DFTs) calculations .Applications De Recherche Scientifique

Antimicrobial Properties

- N-(5-acetyl-4-methylthiazol-2-yl)-3-fluorobenzamide derivatives have been synthesized and evaluated for their antimicrobial properties. Studies have shown promising results against a range of Gram-positive and Gram-negative bacteria, as well as fungi, highlighting their potential in treating microbial diseases, especially bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).

Fluorescence Emission Studies

- The compound's fluorescence emissions have been studied for selective reductions upon interactions with various metal ions. This property can be used for the detection and discrimination of specific ions, demonstrating its potential in analytical chemistry and environmental monitoring (Phukan, Goswami, & Baruah, 2015).

Chemical Synthesis and Molecular Interactions

- The compound has been utilized in the synthesis of various derivatives with diverse biological activities. These derivatives have shown significant potential in medicinal chemistry, especially in the development of new pharmaceuticals (Rao et al., 2019).

Pharmacological Potential

- Some derivatives of N-(5-acetyl-4-methylthiazol-2-yl)-3-fluorobenzamide have been identified for their pharmacological potential, including as A2B adenosine receptor antagonists. This indicates their possible application in developing drugs for treating various diseases (Cheung et al., 2010).

Anticancer Activities

- Novel 2-amino-4-phenylthiazole derivatives containing the amide moiety of N-(5-acetyl-4-methylthiazol-2-yl)-3-fluorobenzamide have shown remarkable antitumor effects against various cancer cell lines. This suggests their potential use in cancer therapy (Zhang et al., 2017).

Application in Neuroscience

- The compound has been investigated for its effects on cerebral blood flow and glucose metabolism in animal studies, suggesting potential applications in neurology and the treatment of dementia-related conditions (Noda et al., 2003).

Orientations Futures

Propriétés

IUPAC Name |

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-fluorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN2O2S/c1-7-11(8(2)17)19-13(15-7)16-12(18)9-4-3-5-10(14)6-9/h3-6H,1-2H3,(H,15,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOENNMLPZSGKLS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C2=CC(=CC=C2)F)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-Oxo-5-(3-phenyl-allylidene)-2-thioxo-thiazolidin-3-yl]-propionic acid](/img/structure/B2360135.png)

![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-phenylbutan-2-yl)acetamide](/img/no-structure.png)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide](/img/structure/B2360148.png)

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-3-(2,3,4-trimethoxyphenyl)propanamide](/img/structure/B2360149.png)

![7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B2360151.png)